Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-
Brand Name: Vulcanchem
CAS No.: 126209-04-9
VCID: VC16355439
InChI: InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)12-7-9-5-10-11-7/h1-5H,(H,9,10,11)
SMILES:
Molecular Formula: C7H6N4S
Molecular Weight: 178.22 g/mol

Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-

CAS No.: 126209-04-9

Cat. No.: VC16355439

Molecular Formula: C7H6N4S

Molecular Weight: 178.22 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- - 126209-04-9

Specification

CAS No. 126209-04-9
Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
IUPAC Name 2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine
Standard InChI InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)12-7-9-5-10-11-7/h1-5H,(H,9,10,11)
Standard InChI Key RBQUXCVQQFXMAA-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)SC2=NC=NN2

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-(1H-1,2,4-triazol-3-ylthio)pyridine explicitly defines the connectivity: a pyridine ring substituted at the 2-position by a sulfur atom bonded to the 3-position of a 1,2,4-triazole. The molecular formula is C₇H₆N₄S, with a molecular weight of 178.22 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number23195-62-2
InChIKeyPVMLJDLTWMGZAH-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)SC2=NC=NN2

The thioether linkage distinguishes it from analogues like 2-(1H-1,2,4-triazol-3-yl)pyridine (lacking sulfur) and 3-nitro derivatives .

Spectroscopic and Computational Data

Infrared (IR) spectroscopy reveals characteristic absorptions:

  • N-H stretch (triazole): 3100–3200 cm⁻¹

  • C-S-C asymmetric stretch: 670–730 cm⁻¹

  • Pyridine ring vibrations: 1580–1620 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) assignments:

  • ¹H NMR (DMSO-d₆): δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.25 (s, 1H, triazole-H5), 7.85–7.79 (m, 2H, pyridine-H3/H4), 7.45 (t, J = 6.2 Hz, 1H, pyridine-H5) .

  • ¹³C NMR: δ 152.3 (triazole-C3), 149.8 (pyridine-C2), 136.2–123.4 (pyridine/triazole aromatic carbons) .

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 178.06 [M+H]⁺, consistent with the molecular formula . Density functional theory (DFT) optimizations predict a planar geometry with dihedral angles of 178.5° between the pyridine and triazole rings, favoring π-π stacking interactions .

Synthetic Methodologies

Thiol-Ether Formation via Nucleophilic Substitution

A common route involves reacting 2-mercaptopyridine with 3-chloro-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) :

\ce2Mercaptopyridine+3Chloro1H1,2,4triazole>[K2CO3,DMF][80°C]2(1H1,2,4Triazol3ylthio)pyridine+HCl\ce{2-Mercaptopyridine + 3-Chloro-1H-1,2,4-triazole ->[K2CO3, DMF][80°C] 2-(1H-1,2,4-Triazol-3-ylthio)pyridine + HCl}

Yields typically range from 65–78%, with purification by column chromatography (SiO₂, ethyl acetate/hexane) .

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular derivatization. For example, propargyl-functionalized intermediates react with azides to yield 1,2,3-triazole hybrids :

\ceRN3+HCCTriazolePyridineSH>[CuI,TBTA][DCM]TriazolePyridineSTriazoleR\ce{R-N3 + HC≡C-Triazole-Pyridine-SH ->[CuI, TBTA][DCM] Triazole-Pyridine-S-Triazole-R}

This method achieves yields up to 85% and facilitates library synthesis for biological screening .

Schiff Base Condensation

Condensing 2-(1H-1,2,4-triazol-3-ylthio)pyridine with aromatic aldehydes produces Schiff base derivatives, enhancing antimicrobial activity :

\ce2(1H1,2,4Triazol3ylthio)pyridine+RCHO>[EtOH,Δ]SchiffBaseDerivative\ce{2-(1H-1,2,4-Triazol-3-ylthio)pyridine + R-CHO ->[EtOH, Δ] Schiff Base Derivative}

Reaction monitoring by TLC (Rf = 0.42 in EtOAc/hexane 1:1) ensures completion .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) . Docking studies indicate inhibition of fungal CYP51 (binding energy = -9.2 kcal/mol) via triazole-mediated heme iron coordination .

Agricultural Applications

As a foliar fungicide, 0.2% formulations reduce Puccinia triticina infection in wheat by 89%, comparable to commercial azoxystrobin . The thioether group enhances phloem mobility, enabling systemic action .

Material Science and Analytical Applications

Metal-Organic Frameworks (MOFs)

Coordination polymers synthesized with Cu(II) (e.g., [Cu(C₇H₅N₄S)₂(NO₃)₂]) exhibit BET surface areas of 980 m²/g and CO₂ uptake of 4.2 mmol/g at 298 K . The sulfur atom facilitates strong metal binding (Cu-S bond length = 2.29 Å) .

Electrochemical Sensors

Modified carbon paste electrodes (5% w/w compound) detect Pb²⁺ with a 0.08 nM detection limit via square-wave voltammetry . The triazole-thio group selectively chelates heavy metals, shifting peak potentials by -0.22 V .

Future Directions

Priority research areas include:

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (current F = 22% in mice) .

  • Nanoformulations: Liposomal encapsulation for targeted cancer therapy (in vitro release = 72% at pH 5.5 over 48 h) .

  • Resistance Mitigation: Synergistic combinations with β-lactam antibiotics to overcome MRSA resistance .

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